molecular formula C20H32F2O5 B12402434 Lubiprostone (hemiketal)-d7

Lubiprostone (hemiketal)-d7

Cat. No.: B12402434
M. Wt: 397.5 g/mol
InChI Key: WGFOBBZOWHGYQH-XMAJRSKPSA-N
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Description

Lubiprostone (hemiketal)-d7 is a synthetic derivative of prostaglandin E1. It is a bicyclic fatty acid that acts as a chloride channel activator. This compound is primarily used in the treatment of chronic idiopathic constipation, irritable bowel syndrome with constipation, and opioid-induced constipation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of Lubiprostone (hemiketal)-d7 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. The production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Lubiprostone (hemiketal)-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Lubiprostone is an oral bicyclic fatty acid that the US Food and Drug Administration (FDA) has approved for treating chronic idiopathic constipation . It also has shown effectiveness in treating IBS-C . Lubiprostone selectively activates type 2 chloride channels in the intestinal epithelial cells' apical membrane, which stimulates chloride secretion and passive secretion of sodium and water, inducing peristalsis and laxation without affecting gastrointestinal smooth muscle .

Lubiprostone (hemiketal)-d7 is a deuterium-labeled form of Lubiprostone (hemiketal) intended for research purposes only .

Clinical Trials and Efficacy

  • Chronic Constipation Lubiprostone has been tested on men and women with chronic constipation at a dosage of 24 μg twice daily, which resulted in objective improvement .
  • Dose-Ranging Study A study to evaluate the safety and efficacy of different dosages of lubiprostone included 129 subjects with chronic constipation. The participants received either a placebo or lubiprostone (24, 48, or 72 μg/day) for three weeks after a two-week washout period. The study defined constipation as fewer than three spontaneous bowel movements (SBM) per week, along with at least one of the following symptoms occurring 25% of the time: hard stools, straining, or incomplete evacuation. The majority of the patients were female (≥84% in each treatment arm) and Caucasian (≥81% in each treatment arm). The patients' mean age was 48.3 years, and 10% were at least 65 years old .
  • Efficacy Findings The treatment groups had a significant increase in the average number of weekly SBMs during the first and second weeks of the study and over the entire study period compared to the placebo. Each of the three treatment arms showed significant improvement in SBM frequency at week two of the study compared with placebo (p ≤ 0.020), but only the 48 μg treatment group showed a statistically significant improvement over the entire treatment period (p = 0.015). A larger percentage of patients in each treatment arm had a SBM within 24 hours of initial dosing of lubiprostone compared to placebo .
  • Symptom Improvement Symptom scores significantly improved with lubiprostone compared to placebo for weeks 1–4 for stool consistency (p < 0.0001), straining (p ≤ 0.0001), and constipation severity (p ≤ 0.0003). Abdominal bloating was improved in the lubiprostone treated group compared to placebo during weeks 1–2 (p ≤ 0.031), while abdominal discomfort scores were significantly improved for weeks 2–4 (p ≤ 0.045) .

Mechanism of Action

Lubiprostone (hemiketal)-d7 exerts its effects by specifically activating ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells. This activation promotes the secretion of a chloride-rich fluid, which softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements. The compound acts in a protein kinase A-independent manner, making it unique among chloride channel activators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lubiprostone (hemiketal)-d7 is unique due to its specific activation of ClC-2 chloride channels, which directly increases chloride and water secretion in the intestines without involving cGMP or bile acid pathways. This distinct mechanism of action makes it a valuable therapeutic agent for patients who do not respond to other treatments .

Properties

Molecular Formula

C20H32F2O5

Molecular Weight

397.5 g/mol

IUPAC Name

7-[(2R,4aR,5R,7aR)-2-(3,3,4,4,5,5,5-heptadeuterio-1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid

InChI

InChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14-,15-,17-,20-/m1/s1/i1D3,2D2,3D2

InChI Key

WGFOBBZOWHGYQH-XMAJRSKPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC([C@]1(CC[C@H]2[C@H](O1)CC(=O)[C@@H]2CCCCCCC(=O)O)O)(F)F

Canonical SMILES

CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F

Origin of Product

United States

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